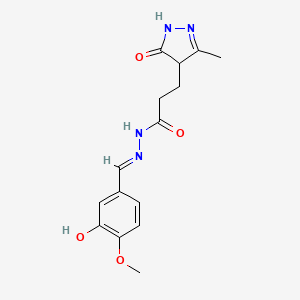

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Description

Properties

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9-11(15(22)19-17-9)4-6-14(21)18-16-8-10-3-5-13(23-2)12(20)7-10/h3,5,7-8,11,20H,4,6H2,1-2H3,(H,18,21)(H,19,22)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQQQXGILYLHBK-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structural characteristics, synthesis, and various bioassays that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of the compound is , indicating a complex structure that includes both hydrazone and pyrazole functionalities. The synthesis typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

Structural Features

The compound features:

- A hydrazone linkage (C=N)

- A pyrazole moiety that contributes to its biological activity

- Hydroxyl and methoxy substituents that may influence solubility and reactivity

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazone compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing varying degrees of inhibition. The mechanism often involves interference with bacterial cell wall synthesis or enzyme activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

Antioxidant Activity

Hydrazone derivatives have also been investigated for their antioxidant potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited moderate antioxidant activity.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes.

In a study, the compound showed an inhibition rate of 7.30% at a concentration of 100 µg/mL , indicating potential as a therapeutic agent for glycemic control .

Case Studies and Research Findings

-

Anticancer Activity :

- A related hydrazone derivative was tested against MCF-7 breast cancer cells, showing significant cytotoxicity with an IC50 value of 10 µM .

- Mechanistic studies suggested apoptosis induction via caspase activation.

-

Anti-inflammatory Effects :

- In vivo models demonstrated that hydrazone derivatives could reduce inflammation markers in mice subjected to carrageenan-induced paw edema.

-

Molecular Docking Studies :

- Computational studies indicated strong binding affinities to various targets such as cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory pathways.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its potential therapeutic effects. The following areas highlight its medicinal applications:

Anticancer Activity

Research has indicated that derivatives of hydrazones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar compounds showed notable cytotoxic effects on colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

Hydrazone derivatives have been evaluated for their antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .

Anticonvulsant Activity

Some studies have focused on the anticonvulsant properties of hydrazone derivatives. A related compound was found to provide significant protection in seizure models, suggesting that this class of compounds could be further explored for treating epilepsy .

Material Science Applications

In addition to medicinal uses, (E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has potential applications in material science.

Coordination Chemistry

The compound can act as a ligand in coordination complexes, which are essential in catalysis and materials development. Its ability to form stable complexes with transition metals can be harnessed for various catalytic processes .

Photophysical Properties

Studies on the photophysical properties of hydrazone derivatives indicate their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to absorb and emit light efficiently .

Case Study 1: Anticancer Evaluation

A series of hydrazone derivatives were synthesized and tested against multiple cancer cell lines. The study found that specific modifications to the hydrazone structure enhanced cytotoxicity significantly compared to the parent compounds, demonstrating the importance of structural optimization in drug design .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4o | SW620 | 5 |

| 4f | PC-3 | 10 |

| 4n | NCI-H23 | 8 |

Case Study 2: Antimicrobial Screening

A comparative study assessed the antimicrobial activity of several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 12 |

Chemical Reactions Analysis

Hydrazide Bond Hydrolysis

The hydrazide bond (-CONHNH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and hydrazine derivatives. For example:

-

Conditions : 6M HCl, reflux for 8–12 hours.

-

Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by bond cleavage.

Cyclization Reactions

The hydrazide group participates in cyclization to form heterocycles. For instance, treatment with CS₂/KOH generates 1,3,4-thiadiazoles :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Cyclization with CS₂/KOH | 75–80°C, 10 h | 2-[(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]-pyridazinone derivative | 85–90% |

Key Steps :

-

Deprotonation of the hydrazide nitrogen.

-

Reaction with CS₂ to form a dithiocarbamate intermediate.

-

Cyclization via intramolecular nucleophilic substitution.

Hydrazone Schiff Base Reactivity

The (E)-benzylidene hydrazone undergoes hydrolysis and condensation:

-

Hydrolysis : Reversible cleavage in acidic media to regenerate the aldehyde and hydrazide .

-

Condensation : Reacts with aldehydes/ketones to form bis-hydrazones. Example:

Conditions : Ethanol, 20°C, 24 hours .

Functionalization of Aromatic Substituents

The 3-hydroxy-4-methoxybenzylidene group undergoes electrophilic substitution:

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Para/ortho nitration relative to hydroxyl |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | Requires heating (50–60°C) |

Oxidation and Reduction

-

Pyrazole Ring Oxidation : The 5-oxo group in the pyrazole ring resists further oxidation, but the methyl group at position 3 can oxidize to a carboxyl group under strong conditions (e.g., KMnO₄/H⁺).

-

Hydrazone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C-N single bond, yielding a secondary amine .

Supramolecular Interactions

The hydroxyl and carbonyl groups participate in hydrogen bonding, influencing crystallinity and solubility. For example:

-

Hydrogen Bonding : O-H···O and N-H···O interactions stabilize crystal packing.

-

Metal Coordination : The hydrazide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

Table 2: Spectral Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Thiadiazole analog | 5.04 (NCH₂), 5.20 (OCH₂) | 53.4 (NCH₂), 160.4 (C=O) | 1672 (C=O), 1220 (C=S) |

| Nitro-substituted | 8.75 (Ar-NO₂) | 148.1 (C-NO₂) | 1520 (NO₂) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Hydrazide Derivatives

Crystallographic and Conformational Analysis

- The E-configuration of the azomethine (C=N) bond is confirmed in all compounds via X-ray diffraction . Dihedral angles between aromatic rings range from 18° () to 45° (), influencing molecular packing and crystallinity .

- Hydrogen-bonding networks differ: The target compound’s 3-hydroxy group forms intramolecular O-H⋯N bonds, while ’s trihydroxy derivative exhibits intermolecular O-H⋯O interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound with high purity?

- Methodology :

-

Condensation Reaction : React 3-hydroxy-4-methoxybenzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide in ethanol or methanol under reflux (60–80°C) for 6–12 hours. Catalysts like acetic acid or p-toluenesulfonic acid (0.5–1.0 mol%) improve yield .

-

Purification : Recrystallize from ethanol/dichloromethane (1:2 v/v) or use column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

-

Critical Parameters :

-

Stoichiometry : Maintain a 1:1 molar ratio of aldehyde to hydrazide.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.

-

Temperature Control : Avoid exceeding 80°C to prevent decomposition of the hydrazone bond.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting data between techniques be addressed?

- Key Techniques :

- FT-IR : Identify ν(N–H) (3200–3300 cm⁻¹), ν(C=O) (1650–1680 cm⁻¹), and ν(C=N) (1580–1620 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show peaks for methoxy (δ 3.8–3.9 ppm), hydrazide NH (δ 10.2–10.8 ppm), and pyrazole protons (δ 6.2–6.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and imine (C=N, δ 145–155 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ adducts with <2 ppm error .

- Resolving Discrepancies :

- If IR suggests a C=O group but NMR does not, check for tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure, and what software tools are recommended for data refinement?

- Procedure :

Grow crystals via slow evaporation (acetone/water, 4°C).

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least squares) .

- Software :

- SHELX suite : For structure solution, refinement, and validation (e.g., R-factor < 0.05) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. What methodologies are employed in DFT calculations to predict electronic properties and vibrational frequencies?

- Protocol :

Geometry Optimization : Use B3LYP/6-311G(d,p) to minimize energy in the gas phase .

Frequency Analysis : Compare computed IR spectra (scaled by 0.961) with experimental data to validate functional groups .

Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 3.5–4.5 eV) and molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Strategies :

- Twinned Data : Use SHELXL ’s TWIN/BASF commands to refine twinned crystals .

- Dynamic Disorder : Apply restraints (e.g., SIMU/ISOR) to model disordered atoms .

- Complementary Techniques : Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer) .

Q. What experimental design strategies optimize synthesis yield and purity?

- Design of Experiments (DoE) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.